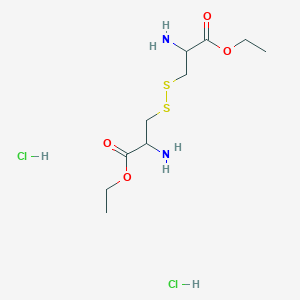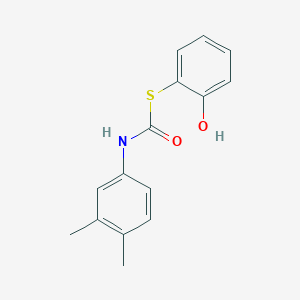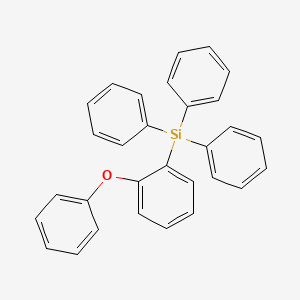
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole core, which is a bicyclic structure containing nitrogen, and a phenyl group substituted with a hydroxy group and an amino-methyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
科学研究应用
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-inflammatory or anticancer agent.
作用机制
The mechanism by which 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
2-Amino-4-bromophenol: Shares a similar phenyl structure with an amino and hydroxy group but lacks the isoindole core.
2-Aminothiazole-4-carboxylate: Contains an amino group and a thiazole ring, differing in the heterocyclic core structure.
Uniqueness
What sets 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione apart is its isoindole core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and interactions that are not observed in simpler analogs .
属性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-[(4-hydroxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)16-9-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-8,16,18H,9H2 |
InChI 键 |
BJICDFLREVNSMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)









![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)

